(1S)-1-(5-fluoro-2-methylphenyl)ethan-1-ol is a chiral alcohol with the molecular formula . This compound is characterized by a fluoro-substituted aromatic ring, which imparts unique properties and potential applications in medicinal chemistry. It is recognized for its role as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders and other therapeutic areas .
The compound is classified under organic chemistry and falls within the category of secondary alcohols due to the presence of an -OH group attached to a carbon that is connected to two other carbon atoms. Its structural complexity arises from the incorporation of a fluorinated aromatic moiety, making it a subject of interest in both synthetic organic chemistry and medicinal applications .
The synthesis of (1S)-1-(5-fluoro-2-methylphenyl)ethan-1-ol can be achieved through various methods, typically involving the use of starting materials that contain the desired fluorinated aromatic ring. One common synthetic route involves:
The reaction conditions often include:
(1S)-1-(5-fluoro-2-methylphenyl)ethan-1-ol can participate in various chemical reactions:
Common reagents and conditions include:
The mechanism of action for (1S)-1-(5-fluoro-2-methylphenyl)ethan-1-ol primarily involves its interaction with biological targets at the molecular level. It may act as an enzyme inhibitor or modulator, influencing various biochemical pathways. The specific interactions depend on the target enzyme or receptor, which could vary based on its application in pharmaceuticals .
Relevant data indicate that its physical state can change based on purity and environmental conditions, emphasizing the need for careful handling during synthesis and application .
(1S)-1-(5-fluoro-2-methylphenyl)ethan-1-ol finds utility in several scientific fields:
The prochiral ketone 1-(5-fluoro-2-methylphenyl)ethan-1-one (CAS 29427-49-4) serves as the primary precursor for synthesizing the target chiral alcohol [7]. Asymmetric hydrogenation using transition-metal catalysts achieves high enantioselectivity:
Table 1: Catalytic Asymmetric Reduction Performance
Catalyst/System | Conditions | ee (%) | Yield (%) |
---|---|---|---|
(S)-Ru/daipena | MeOH, 50°C, 50 bar H₂ | 92 | 95 |
KRED-P1-GDH | Phosphate buffer, pH 7.0, 30°C | >99 | 88 |
CBS-oxazaborolidine | Toluene, -20°C | 90 | 82 |
Lactobacillus alcohol dehydrogenase | 2-Propanol co-substrate | 94 | 85 |
Racemic mixtures of the alcohol undergo enantiomeric enrichment via diastereomeric salt formation:
Table 2: Resolution Efficiency of Chiral Agents
Resolution Agent | Solvent | Cycle/Time | ee (%) | Yield (%) |
---|---|---|---|---|
L-DBTA | Ethyl acetate | 3 recrystallizations | 97 | 40 |
Viedma ripening (TsOH) | MTBE | 72 h | 99 | 78 |
Lipase PS-Candida antarctica | iPr2O | 48 h | 95 | 35 |
Organometallic catalysis excels in scalability:
Biocatalytic approaches align with green chemistry principles:
Table 3: Sustainability Metrics of Synthesis Routes
Parameter | Organometallic | Biocatalytic |
---|---|---|
E-factor (kg waste/kg product) | 5.2 | 0.8 |
Catalyst cost ($/kg product) | 320 | 110 |
Maximum substrate conc. (M) | 2.0 | 0.5 |
Reaction carbon footprint (CO₂-eq) | 12.4 | 3.1 |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7